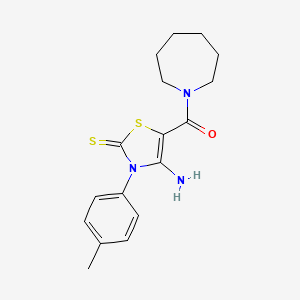

4-amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione

Description

4-Amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound featuring a thiazole core substituted with an azepane-carbonyl group, a 4-methylphenyl ring, and a thione moiety. Its molecular formula is C₁₉H₂₂N₄OS₂, with a molecular weight of 394.53 g/mol. The thione (-C=S) and amino (-NH₂) groups are critical for hydrogen bonding and metal coordination, suggesting applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLWRJDGWYETDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-5-(azepane-1-carbonyl)-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole-2-thione belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocycles containing sulfur and nitrogen that have been extensively studied for their pharmacological properties. This article reviews the biological activity of this specific thiazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 325.43 g/mol. The structure features an azepane ring and a thiazole moiety that contribute to its biological activity.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 7.8 | Staphylococcus aureus |

| Oxytetracycline | 15.6 | Staphylococcus aureus |

| Other Thiazole Derivatives | Varies | E. coli, Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial effects, thiazoles have shown antifungal properties. In comparative studies, the compound demonstrated activity against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using standard methods where the compound's performance was comparable to established antifungal agents.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory potential. In vitro assays have shown that compounds similar to this thiazole can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism for reducing inflammation in various conditions.

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various thiazole derivatives, including our compound of interest. The researchers found that modifications in the thiazole structure significantly influenced biological activity. Notably:

- Compound Variants : Structural variations led to differing binding affinities and biological outcomes.

- Cytotoxicity Assays : The compound was tested on cancer cell lines (e.g., HeLa cells), showing promising results with IC50 values indicating effective cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups (e.g., amine and carbonyl) enhances interaction with biological targets. Computational studies have indicated that modifications at the azepane or thiazole positions can lead to improved binding interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in the thiazole substituents, heterocyclic rings, or appended functional groups. Below is a comparative analysis of key compounds:

Key Findings

Bioactivity :

- The azepane-carbonyl group in the target compound distinguishes it from carboxamide derivatives (e.g., ), likely improving membrane penetration due to increased lipophilicity.

- Halogenated analogues (e.g., ) exhibit stronger antimicrobial activity, but the azepane substituent may offer broader target selectivity in enzyme inhibition.

Synthetic Accessibility :

- Triazole-thione derivatives (e.g., ) are synthesized via one-pot cyclization, whereas the target compound requires multi-step reactions involving azepane coupling, increasing complexity .

Structural Flexibility :

- The benzimidazole analogue () shows rigid planar geometry, favoring DNA intercalation, while the azepane’s flexibility in the target compound may enhance binding to flexible enzyme pockets.

Solubility and Stability :

- Thienyl-substituted triazoles () exhibit higher aqueous solubility, but the azepane group in the target compound balances hydrophobicity for sustained release in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.